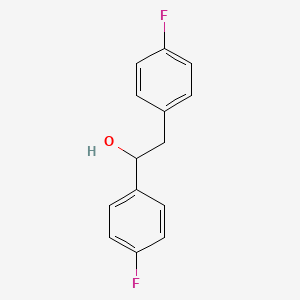

1,2-Di(4-fluorophenyl)ethanol

Description

Significance of Fluorinated Aromatic Alcohols in Contemporary Organic Synthesis and Medicinal Chemistry Research

Fluorinated aromatic alcohols are a class of compounds that have garnered substantial research interest due to their unique chemical and physical properties, which make them valuable in both organic synthesis and medicinal chemistry. alfa-chemistry.comnih.govresearchgate.net The introduction of fluorine atoms into an aromatic alcohol structure can significantly alter its electronic properties, acidity, lipophilicity, and metabolic stability.

In organic synthesis, fluorinated alcohols are employed as powerful reaction media and promoters. nih.govresearchgate.net Their strong hydrogen-bonding donor ability and low nucleophilicity allow them to facilitate various organic reactions, often in the absence of a traditional catalyst. nih.govresearchgate.net This leads to operationally simple, practical, and more environmentally friendly synthetic methods. researchgate.net They are also used as key building blocks to create new organofluorine compounds with high yield and selectivity. alfa-chemistry.com For instance, fluorinated alcohols can serve as reagents for hydroxyfluoroalkylation to form other complex molecules. alfa-chemistry.com The distinct properties of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), include reduced nucleophilicity and high polarity, which can prevent side reactions and enhance the lifetime of radical intermediates in certain transformations. acs.org

In medicinal chemistry, the incorporation of fluorine is a widely used strategy to enhance the biological activity of drug candidates. Fluorinated aromatic alcohols and their derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including anesthetics, anti-rheumatic drugs, and enzyme inhibitors. alfa-chemistry.com The fluorine atom can improve a molecule's binding affinity to biological targets, increase its metabolic stability by blocking sites of oxidation, and enhance its membrane permeability. ontosight.ai For example, the 2,4-difluorophenyl group, a related structural motif, is known to improve the bactericidal efficacy of fluoroquinolone antibiotics. The stereochemistry of these alcohols is often critical for their biological activity, making their enantioselective synthesis a key research area. cymitquimica.com

Overview of Scholarly Contributions Pertaining to Complex Diaryl-Substituted Ethanol (B145695) Architectures

Diaryl-substituted ethanol architectures are fundamental structural motifs found in numerous biologically active molecules and functional materials. Research into these complex structures has led to significant advancements in synthetic methodology and the development of novel compounds with diverse applications. Diarylmethane-based molecular structures, for instance, have been instrumental in the field of supramolecular chemistry. nih.gov

Synthetic efforts have focused on developing efficient methods for constructing these frameworks. Iron-catalyzed conjunctive alkylation, for example, has enabled the regioselective functionalization of olefins to create sterically congested C(sp³)-rich architectures. researchgate.net Other strategies involve the oxidation of diaryl-substituted olefins and the functionalization of diarylmethanes. nih.govresearchgate.net

The biological activities of diaryl-substituted ethanols and their derivatives are a major driver of research. For example, a series of 1-(4-substituted phenyl)-1-alkyl-2-phenyl-3-morpholinopropanols, which are complex diaryl-substituted structures, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. researchgate.net Furthermore, derivatives of 1,2-dihydropyridine containing diaryl substitutions have been investigated as potential anticancer agents, showing inhibitory activity against human colon and breast tumor cell lines. nih.gov The spatial arrangement of the aryl groups in these molecules is often a key determinant of their interaction with biological targets. acs.org

The table below provides crystallographic data for a related diaryl-substituted ethanol derivative, illustrating the structural complexity of this class of compounds.

Interactive Data Table: Crystallographic Data for 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol iucr.orgcrystallography.net

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁FN₂O |

| Molecular Weight | 206.22 |

| Crystal System | Monoclinic |

| Space Group | P 2₁ |

| a (Å) | 7.1220 (14) |

| b (Å) | 5.4690 (11) |

| c (Å) | 12.981 (3) |

| β (°) | 98.13 (3) |

| Volume (ų) | 500.53 (19) |

| Z | 2 |

| Temperature (K) | 293 |

This data pertains to a derivative and is presented for illustrative purposes regarding the structural analysis of complex diaryl ethanol architectures.

Delineation of Research Gaps and Motivations for In-Depth Investigation of 1,2-Di(4-fluorophenyl)ethanol

Despite the broad interest in both fluorinated alcohols and diaryl-substituted ethanols, a detailed examination of the literature reveals a comparative scarcity of research focused specifically on this compound. While its ketone precursor, 1,2-bis-(4-fluorophenyl)ethanone, and the corresponding diol, 1,2-bis(4-fluorophenyl)ethane-1,2-diol, are documented, the mono-alcohol subject of this article remains less explored. chemicalbook.com Much of the available data is on the simpler mono-aryl analogue, 1-(4-fluorophenyl)ethanol, which has been studied for its synthesis, chemical properties, and as a chiral intermediate. nih.govguidechem.comgoogle.com

The motivation for an in-depth investigation of this compound is threefold:

Synthetic Utility: Exploring its potential as a versatile building block for more complex molecules. Its structural features could be leveraged in the synthesis of novel polymers, ligands for catalysis, or advanced materials where properties like thermal stability might be enhanced. chemimpex.com

Medicinal Chemistry Potential: Given that related fluorinated and diaryl-substituted compounds exhibit a range of biological activities, including anticancer and antimicrobial effects, this compound and its derivatives are promising candidates for biological screening. nih.govd-nb.infopreprints.org Its structure could serve as a scaffold for developing new therapeutic agents.

Fundamental Physicochemical Studies: A detailed study of its structural and electronic properties would contribute to a better understanding of non-covalent interactions, such as hydrogen bonding and π-π stacking, in fluorinated diaryl systems. Chiral recognition studies, similar to those performed on 1-(4-fluorophenyl)ethanol, could provide insights into diastereomeric interactions in more complex systems. researchgate.netresearchgate.net

The table below summarizes the properties of the related mono-aryl compound, 1-(4-fluorophenyl)ethanol, providing a baseline for future comparative studies with the diaryl target compound.

Interactive Data Table: Physicochemical Properties of 1-(4-Fluorophenyl)ethanol

| Property | Value | Source |

| Molecular Formula | C₈H₉FO | nih.govguidechem.com |

| Molecular Weight | 140.15 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | guidechem.com |

| Boiling Point | 90-92 °C / 7 mm Hg | chemicalbook.com |

| Density | 1.109 g/mL at 25 °C | chemicalbook.com |

| pKa | 14.36 ± 0.20 (Predicted) | guidechem.com |

| Refractive Index | 1.501 | chemicalbook.com |

Further research into the synthesis, characterization, and application of this compound is crucial to fill the existing knowledge gap and unlock its potential in advanced materials and medicinal chemistry.

Properties

Molecular Formula |

C14H12F2O |

|---|---|

Molecular Weight |

234.24 g/mol |

IUPAC Name |

1,2-bis(4-fluorophenyl)ethanol |

InChI |

InChI=1S/C14H12F2O/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8,14,17H,9H2 |

InChI Key |

PTWYRVJZICVSID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(C2=CC=C(C=C2)F)O)F |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 1,2 Di 4 Fluorophenyl Ethanol and Analogous Structures

Enantioselective Synthesis Approaches

Enantioselective synthesis is crucial for accessing single enantiomers of chiral molecules, which often exhibit different physiological effects. Various sophisticated methods have been developed to achieve high levels of enantioselectivity in the synthesis of chiral alcohols like 1,2-Di(4-fluorophenyl)ethanol.

Biocatalytic Reduction Strategies Utilizing Ketone Precursors

Biocatalysis has emerged as a powerful and green tool for the synthesis of chiral compounds. Enzymes, particularly oxidoreductases, can catalyze the reduction of prochiral ketones to their corresponding chiral alcohols with high enantioselectivity under mild reaction conditions. The synthesis of this compound can be envisioned through the biocatalytic reduction of the corresponding ketone precursor, 4,4'-difluorobenzoin.

While specific studies on the bioreduction of 4,4'-difluorobenzoin are not extensively documented in readily available literature, the principles of this methodology are well-established for a wide range of ketones, including those with heteroaromatic rings. Plant-mediated reductions, for instance using purple carrots, have demonstrated broad substrate scope and high enantioselectivity in the conversion of various ketones to chiral alcohols. nih.gov This approach offers a practical and scalable method, often requiring only buffered aqueous media and the biocatalyst at ambient temperature. nih.gov The success of these reactions with structurally diverse ketones suggests a high probability of success for the enantioselective reduction of 4,4'-difluorobenzoin. The enzymes within these biological systems, such as alcohol dehydrogenases, utilize cofactors like NADPH to deliver a hydride to the carbonyl group in a stereochemically controlled manner.

The general transformation can be represented as follows:

Scheme 1: General Biocatalytic Reduction of a Prochiral Ketone

Where Ar1 and Ar2 are aryl groups.

Key to this strategy is the screening of various microorganisms or isolated enzymes to find a biocatalyst with high activity and selectivity for the specific substrate. The enantiomeric excess (ee) and yield of the desired alcohol are highly dependent on the chosen biocatalyst and reaction conditions.

Dynamic Kinetic Resolution Methods Incorporating Enzymatic Catalysis and Racemization Facilitators

Dynamic kinetic resolution (DKR) is a highly efficient strategy to convert a racemic mixture of a chiral compound completely into a single, desired enantiomer. wikipedia.org This process combines the enantioselectivity of an enzyme-catalyzed kinetic resolution with in-situ racemization of the less reactive enantiomer. princeton.edunih.gov For the synthesis of enantiopure this compound, a racemic mixture of the alcohol can be subjected to DKR.

A practical and effective approach for the DKR of 1,2-diarylethanols involves a lipase-ruthenium catalytic system. organic-chemistry.org In this system, a lipase (B570770), such as Pseudomonas stutzeri lipase (PSL), selectively acylates one enantiomer of the alcohol. Simultaneously, a ruthenium complex catalyzes the racemization of the remaining, unreacted alcohol enantiomer, continuously replenishing the substrate for the enzymatic acylation. organic-chemistry.org This allows for a theoretical yield of 100% for the acylated product as a single enantiomer.

The process is illustrated in the following scheme:

Scheme 2: Dynamic Kinetic Resolution of a Racemic Alcohol

Where Ar and Ar' are aryl groups and R' is an acyl group.

Research on the DKR of various 1,2-diarylethanols has demonstrated the efficacy of this method, achieving high yields and excellent enantiomeric excesses.

| Substrate (1,2-diarylethanol) | Yield (%) | ee (%) |

| 1,2-diphenylethanol | 99 | 99 |

| 1-(4-chlorophenyl)-2-phenylethanol | 98 | 99 |

| 1-(4-methoxyphenyl)-2-phenylethanol | 95 | 98 |

| 1-phenyl-2-(4-chlorophenyl)ethanol | 97 | 96 |

This table is based on data for analogous structures and illustrates the potential of the DKR methodology.

The choice of lipase, racemization catalyst, acyl donor, and solvent are critical parameters that need to be optimized for a specific substrate like this compound.

Asymmetric Catalysis Mediated by Chiral Transition Metal Complexes

Asymmetric catalysis using chiral transition metal complexes is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically enriched compounds with high efficiency and selectivity. The synthesis of this compound can be achieved through the asymmetric hydrogenation or transfer hydrogenation of the corresponding prochiral ketone, 4,4'-difluorobenzoin, catalyzed by chiral rhodium or ruthenium complexes. rsc.orgnih.gov

Asymmetric transfer hydrogenation (ATH) is a particularly attractive method due to its operational simplicity and the use of readily available hydrogen donors like formic acid or isopropanol (B130326). Chiral ruthenium complexes, often featuring N-sulfonated diamine ligands, have proven to be highly effective catalysts for the ATH of a wide range of ketones, including diaryl ketones. nih.gov These catalysts create a chiral environment around the metal center, which directs the hydride transfer from the hydrogen donor to one face of the carbonyl group, leading to the formation of the alcohol with high enantioselectivity.

For the asymmetric transfer hydrogenation of unsymmetrical benzophenones, bifunctional oxo-tethered ruthenium catalysts have demonstrated exceptional performance, yielding chiral diarylmethanols with over 99% ee. nih.gov

The general reaction is as follows:

Scheme 3: Asymmetric Transfer Hydrogenation of a Prochiral Ketone

Where Ar1 and Ar2 are aryl groups.

Similarly, rhodium-catalyzed asymmetric hydrogenation using molecular hydrogen is a powerful technique. Chiral bisphosphine ligands, such as those of the DuPhos and BPE families, in combination with rhodium precursors, form highly active and selective catalysts for the hydrogenation of various functionalized olefins and ketones. wiley-vch.de

Optimization of Reaction Conditions for Enhanced Yield and Stereochemical Control in the Synthesis of this compound

The success of any synthetic methodology, particularly in asymmetric synthesis, hinges on the careful optimization of reaction conditions. For the synthesis of this compound, several parameters must be considered to maximize the chemical yield and, crucially, the stereochemical outcome (diastereomeric and enantiomeric excess).

Catalyst Selection and Loading: In asymmetric catalysis, the choice of the chiral catalyst (e.g., a specific enzyme or transition metal complex) is paramount. Screening a library of catalysts is often the first step. Once a promising catalyst is identified, its loading needs to be optimized. Lowering the catalyst loading is economically and environmentally beneficial, but it may lead to longer reaction times or lower conversions.

Solvent Effects: The solvent can significantly influence the rate, yield, and selectivity of a reaction. researchgate.net For biocatalytic reactions, aqueous buffers are common, but organic co-solvents can be used to improve substrate solubility. In transition metal catalysis, the polarity and coordinating ability of the solvent can affect the catalyst's activity and stability.

Temperature: Temperature is a critical parameter that affects reaction rates. nih.gov In enzymatic reactions, there is an optimal temperature range for catalyst activity and stability. For transition metal-catalyzed reactions, higher temperatures can increase the reaction rate but may negatively impact enantioselectivity. A systematic study of temperature effects is necessary to find the optimal balance.

Reactant Concentration and Stoichiometry: The concentration of reactants can influence the reaction rate and, in some cases, the selectivity. In multi-component reactions, the stoichiometry of the reactants needs to be carefully controlled to favor the formation of the desired product and minimize side reactions.

A systematic approach to optimization, often employing Design of Experiments (DoE), can efficiently identify the optimal set of conditions. An example of a reaction optimization table is shown below:

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 1 | Toluene | 25 | 24 | 85 | 92 |

| 2 | 0.5 | Toluene | 25 | 48 | 82 | 92 |

| 3 | 1 | Dichloromethane | 25 | 24 | 75 | 88 |

| 4 | 1 | Toluene | 40 | 12 | 90 | 85 |

| 5 | 1 | Tetrahydrofuran | 25 | 24 | 88 | 90 |

This is a representative data table illustrating the optimization process. Actual values would be determined experimentally.

By methodically varying these parameters, a robust and efficient protocol for the synthesis of this compound with high yield and stereochemical purity can be developed. researchgate.netfrancis-press.com

In Depth Stereochemical Investigations and Chiral Recognition of 1,2 Di 4 Fluorophenyl Ethanol Enantiomers

Advanced Techniques for Enantiomeric Purity Assessment in Diverse Phases

While general advanced techniques for assessing enantiomeric purity are well-established, including high-performance liquid chromatography (HPLC) with chiral stationary phases, capillary electrophoresis with chiral selectors, and nuclear magnetic resonance (NMR) with chiral solvating agents, specific applications and developed methodologies for 1,2-Di(4-fluorophenyl)ethanol were not found. researchgate.netlibretexts.orglibretexts.orgnih.gov

Gas-Phase Chiral Recognition Studies Employing Resonant Two-Photon Ionization and Infrared Depletion Spectroscopy

Detailed gas-phase chiral recognition studies using sophisticated techniques like resonant two-photon ionization (R2PI) and infrared depletion spectroscopy have been performed on similar molecules to elucidate the principles of chiral discrimination in a solvent-free environment. hhu.deias.ac.inmarquette.edu These methods provide highly specific information on the electronic and vibrational properties of diastereomeric complexes. rsc.orgresearchgate.netnih.govresearchgate.net However, published studies applying these specific techniques to this compound could not be located.

Analysis of Intermolecular Interactions Governing Chiral Discrimination (e.g., CH···π, OH···π, CH···F interactions)

The analysis of non-covalent intermolecular interactions such as CH···π, OH···π, and CH···F is crucial for understanding the mechanism of chiral recognition. rsc.orgmdpi.com Theoretical and spectroscopic studies on model systems have detailed how these subtle forces contribute to the stability differences between diastereomeric pairs. researchgate.netresearchgate.net For the related compound 1-(4-fluorophenyl)ethanol, the interplay of these interactions has been a subject of investigation. rsc.org Unfortunately, specific research detailing these interactions for the enantiomers of this compound is not available.

Examination of Stereochemical Influence on Molecular Conformation and Subsequent Reactivity Profiles

The stereochemistry of a molecule, defined by the three-dimensional arrangement of its atoms, dictates its conformation. windows.netucsd.eduresearchgate.net This, in turn, has a profound influence on its physical properties and chemical reactivity. While the fundamental principles are well-understood, specific conformational analyses and reactivity studies for the stereoisomers of this compound were not found in the surveyed literature.

Elucidation of Reaction Mechanisms Governing the Formation and Transformations of 1,2 Di 4 Fluorophenyl Ethanol

Mechanistic Pathways Pertaining to Diol Formation or Vicinal Functionalization

The synthesis of 1,2-diols, or glycols, is a fundamental transformation in organic chemistry. For a compound like 1,2-Di(4-fluorophenyl)ethanol, a primary method of formation is the syn-dihydroxylation of the corresponding alkene, trans-1,2-bis(4-fluorophenyl)ethene. This process involves the addition of two hydroxyl groups to the same face of the double bond.

One of the most reliable methods for achieving this is through the use of osmium tetroxide (OsO₄). The mechanism is a concerted [3+2] cycloaddition, where the π-bond of the alkene attacks the electrophilic osmium center, leading to the formation of a cyclic osmate ester intermediate. semanticscholar.orgdigitellinc.com This five-membered ring intermediate ensures that both oxygen atoms are delivered to the same side of the original double bond, resulting in syn-stereochemistry. chemistrysteps.com

The reaction sequence is as follows:

Cycloaddition: The alkene, trans-1,2-bis(4-fluorophenyl)ethene, reacts with OsO₄ in a concerted fashion. The π electrons of the alkene attack two of the oxygen atoms of OsO₄, forming a stable cyclic osmate ester. In this intermediate, the osmium is in the +6 oxidation state. libretexts.orgresearchgate.net

Hydrolysis/Reduction: The osmate ester is then cleaved to liberate the diol. This can be achieved through reductive workup using agents like sodium bisulfite (NaHSO₃) or via hydrolysis. digitellinc.comresearchgate.net In catalytic systems, a co-oxidant is used to regenerate the OsO₄, which is discussed further in section 4.4.

This stereospecific mechanism ensures that the trans-alkene precursor yields the racemic mixture of (1R,2S)- and (1S,2R)-1,2-Di(4-fluorophenyl)ethanol, while a cis-alkene would yield the meso compound.

Insights into Borrowing Hydrogen Mechanisms and Related C-C Bond Formation Processes

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an elegant, atom-economical method for forming C-C bonds where alcohols serve as alkylating agents. stackexchange.comnih.gov This process avoids the need for pre-functionalized starting materials by transiently generating a reactive carbonyl intermediate. A plausible borrowing hydrogen pathway to form a precursor to this compound is the α-alkylation of 4-fluoroacetophenone with 4-fluorobenzyl alcohol, catalyzed by a transition metal complex, typically ruthenium or iridium. acs.orgelsevierpure.com

The general mechanism involves three key stages: nih.gov

Dehydrogenation (Oxidation): The catalyst, for example a Ru(II) complex, first abstracts two hydrogen atoms from the donor alcohol (4-fluorobenzyl alcohol) to form the corresponding aldehyde (4-fluorobenzaldehyde) and a metal-hydride species [Ru(II)-H₂]. cardiff.ac.uk

C-C Bond Formation: A base present in the reaction mixture deprotonates the ketone (4-fluoroacetophenone) at the α-position to form an enolate. This enolate then undergoes an aldol (B89426) condensation with the newly formed aldehyde (4-fluorobenzaldehyde). Subsequent dehydration of the aldol adduct yields an α,β-unsaturated ketone (a chalcone (B49325) derivative).

Hydrogenation (Reduction): The metal-hydride species [Ru(II)-H₂], which "borrowed" the hydrogen in the first step, then reduces the C=C double bond and subsequently the C=O bond of the α,β-unsaturated ketone intermediate. This returns the hydrogen to the molecule, yielding the saturated diol product and regenerating the active metal catalyst. cardiff.ac.uk

This entire sequence occurs in a single pot, with water being the only stoichiometric byproduct, highlighting the efficiency of the borrowing hydrogen principle. acs.org

Application of Kinetic Isotope Effect Experiments for Identification of Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool used to elucidate reaction mechanisms by determining whether a specific C-H bond is broken in the rate-determining step (RDS) of a reaction. elsevierpure.com It is defined as the ratio of the reaction rate for a substrate containing a light isotope (e.g., hydrogen, kH) to the rate for the same substrate substituted with a heavy isotope (e.g., deuterium, kD). A primary KIE (kH/kD > 2) is typically observed when the C-H bond is cleaved during the RDS. osti.gov

A highly relevant application for understanding the transformations of this compound is the study of its synthesis via asymmetric transfer hydrogenation (ATH) of the corresponding ketone, 1,2-bis(4-fluorophenyl)ethanone (B107194). In these reactions, catalyzed by complexes like Ru-TsDPEN, a hydrogen donor such as isopropanol (B130326) or a formic acid/triethylamine mixture is used. liv.ac.uk

To determine if the hydrogen transfer is the RDS, a KIE experiment can be performed by replacing the hydrogen donor with its deuterated analogue (e.g., isopropanol-d₈ or DCOOH/NEt₃). The rates of the reaction are then compared.

| Reaction Type | Hydrogen Donor | Deuterated Donor | Typical kH/kD | Implication for RDS |

| ATH of Ketone | Isopropanol | Isopropanol-d₈ | ~5.8 | Hydrogen transfer is rate-determining. acs.org |

| ATH of Ketone | HCOOH / NEt₃ | DCOOH / NEt₃ | > 2 | C-H bond cleavage from formate (B1220265) is rate-determining. |

This table presents representative data for asymmetric transfer hydrogenation reactions of aromatic ketones.

Comprehensive Analysis of Catalytic Cycles in Transition Metal-Mediated Reactions

The mechanisms described in the preceding sections are best understood through a detailed examination of their respective catalytic cycles. These cycles illustrate the regeneration of the active catalyst, allowing it to facilitate the transformation of many substrate molecules.

Catalytic Cycle for OsO₄-Catalyzed Syn-Dihydroxylation: Due to the high cost and toxicity of osmium tetroxide, it is almost always used in catalytic amounts. A stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), is used to regenerate the active Os(VIII) species from the Os(VI) state formed after the diol is released. stackexchange.comorgsyn.org

[3+2] Cycloaddition: The active catalyst, OsO₄ (Os(VIII)), reacts with the alkene (trans-1,2-bis(4-fluorophenyl)ethene) to form a cyclic osmate(VI) ester.

Hydrolysis: The osmate ester is hydrolyzed by water to release the product, this compound, and a reduced osmium(VI) species.

Reoxidation: The co-oxidant, NMO, reoxidizes the Os(VI) species back to OsO₄ (Os(VIII)), regenerating the catalyst for the next cycle and producing N-methylmorpholine as a byproduct. stackexchange.comechemi.com

Catalytic Cycle for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): The Noyori-type ATH of a ketone like 1,2-bis(4-fluorophenyl)ethanone using a catalyst such as [(R,R)-TsDPEN-Ru(p-cymene)] and a hydrogen donor like formic acid/triethylamine follows a well-established outer-sphere mechanism. acs.orgmsu.edu

Catalyst Activation: The pre-catalyst reacts with the base (triethylamine) to form an active 16-electron ruthenium amide complex.

Hydride Formation: This species reacts with formic acid to form a ruthenium formate intermediate. Decarboxylation of this intermediate generates the key 18-electron ruthenium hydride complex. rsc.org

Hydrogen Transfer: The ketone substrate does not coordinate directly to the metal (outer-sphere mechanism). Instead, it interacts with the catalyst through hydrogen bonding. In a concerted, six-membered transition state, the hydride (H⁻) from the ruthenium center is transferred to the carbonyl carbon, while a proton (H⁺) from the amine ligand is transferred to the carbonyl oxygen. acs.orgresearchgate.net

Product Release and Regeneration: The product, this compound, is released, regenerating the 16-electron ruthenium amide complex, which can then start a new cycle. rsc.org This metal-ligand bifunctional catalysis is crucial for the high efficiency and enantioselectivity of the reaction. scirp.org

Despite a comprehensive search for scientific literature and spectral data, information regarding the advanced spectroscopic characterization of the specific chemical compound This compound is not available in the public domain.

Numerous searches were conducted to locate experimental or computational data for the ¹H, ¹³C, and ¹⁹F NMR, Infrared (IR), Raman, Mass Spectrometry (MS), and UV-Vis spectra of this compound. These efforts did not yield any specific results for this particular molecule.

The search results consistently provided information for structurally related but distinct compounds, such as 1-(4-fluorophenyl)ethanol and 2-(4-fluorophenyl)ethanol. However, in strict adherence to the request to focus solely on This compound , this information cannot be used to generate the requested article.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection of the advanced spectroscopic characterization of this compound as requested.

Theoretical and Computational Chemistry Approaches for 1,2 Di 4 Fluorophenyl Ethanol

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

No published studies were found that have utilized Density Functional Theory (DFT) calculations, such as the B3LYP method with a 6-31G* basis set, to determine the optimized molecular geometry and electronic structure of 1,2-Di(4-fluorophenyl)ethanol. Consequently, data regarding bond lengths, bond angles, dihedral angles, and electronic properties like HOMO-LUMO energy gaps are not available.

Calculation of Binding Energies and Exploration of Conformational Landscapes

There is no available research on the calculation of binding energies or the exploration of the conformational landscape of this compound. Studies on the potential energy surface to identify stable conformers and transition states, which are crucial for understanding the molecule's flexibility and intermolecular interactions, have not been reported in the scientific literature.

Advanced Analysis of Molecular Orbitals and Charge Distribution (e.g., Natural Bond Orbital (NBO) analysis)

A Natural Bond Orbital (NBO) analysis of this compound, which would provide insights into charge distribution, intramolecular interactions, and charge transfer, has not been documented. As a result, there is no data on the specific donor-acceptor interactions or the nature of the bonding within the molecule from this analytical perspective.

Prediction of Spectroscopic Parameters and Rigorous Validation Against Experimental Data

No computational studies have been found that predict the spectroscopic parameters (e.g., vibrational frequencies for IR and Raman spectra, NMR chemical shifts) of this compound. Without such theoretical predictions, a validation against experimental spectroscopic data is not possible.

Crystallographic Analysis of 1,2 Di 4 Fluorophenyl Ethanol and Its Derivatives

Single-Crystal X-ray Diffraction for Determination of Absolute Configuration and Molecular Packing

Single-crystal X-ray diffraction (SXRD) stands as the most definitive method for determining the three-dimensional structure of molecules in their crystalline form. nih.govspringernature.com It provides precise data on atomic positions, bond lengths, and bond angles, which are crucial for confirming molecular constitution and conformation. encyclopedia.pub

The determination of absolute configuration for chiral molecules is a more challenging aspect of SXRD. nih.govspringernature.com This technique relies on the phenomenon of anomalous scattering, where the frequency of the X-ray radiation is close to the absorption frequency of an atom in the crystal. thieme-connect.de This effect, which is necessary to distinguish between a chiral molecule and its mirror image (enantiomer), is most pronounced for compounds containing atoms heavier than oxygen. researchgate.net For organic compounds composed primarily of light atoms, the effect is very weak. researchgate.net The Flack parameter is a critical value derived from the diffraction data used to confidently assign the absolute configuration of a crystal structure. encyclopedia.pub In the case of a derivative, 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol, it was noted that the absolute structure parameter was meaningless because the compound is a weak anomalous scatterer, a common issue for molecules lacking heavier atoms. nih.gov

Beyond absolute configuration, SXRD provides a complete picture of the molecular packing within the crystal lattice. This includes the determination of the unit cell parameters, which define the repeating volume of the crystal, and the space group, which describes the symmetry elements present. Studies on derivatives of 1,2-Di(4-fluorophenyl)ethanol illustrate the detailed structural information that can be obtained. For instance, the analysis of 1-(p-fluorophenyl)-2-(p-pyridyl)ethanol revealed a monoclinic crystal system with the space group P21/n. benthamopenarchives.combenthamopen.com Similarly, 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol was found to crystallize in a monoclinic system. nih.gov

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| 1-(p-fluorophenyl)-2-(p-pyridyl)ethanol benthamopenarchives.combenthamopen.com | C₁₃H₁₂FNO | Monoclinic | P21/n | a = 5.3664(15) Å b = 8.343(2) Å c = 25.056(6) Å β = 93.837(15)° |

| 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol nih.gov | C₁₁H₁₁FN₂O | Monoclinic | P2/c | a = 7.1220(14) Å b = 5.4690(11) Å c = 12.981(3) Å β = 98.13(3)° |

Detailed Examination of Intermolecular Interactions within Crystal Lattices (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. gla.ac.uk The rationalization of crystal structures stems from understanding these interactions, which facilitate molecular recognition and packing in the lattice. gla.ac.uk

Hydrogen Bonding: Hydrogen bonds are among the most significant interactions in determining the supramolecular architecture of crystals containing hydroxyl groups. mdpi.com In derivatives of this compound, the hydroxyl group typically acts as a hydrogen bond donor. For example, in the crystal structure of 1-(p-fluorophenyl)-2-(p-pyridyl)ethanol, a distinct intermolecular O-H···N hydrogen bond is formed between the hydroxyl group of one molecule and the nitrogen atom of the pyridine (B92270) ring on an adjacent molecule. benthamopenarchives.combenthamopen.com Similarly, molecules of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol are linked into chains along the b-axis by O—H···N hydrogen bonds. nih.gov While organic fluorine is generally considered a poor hydrogen bond acceptor, its participation in such interactions is a subject of significant interest, particularly in medicinal chemistry and crystal engineering. mdpi.comnih.gov

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile like oxygen or nitrogen. ijres.orgnih.gov This interaction is directional and arises from an anisotropic charge distribution on the halogen atom, known as the σ-hole. ijres.orgnih.gov The strength of halogen bonds typically follows the trend I > Br > Cl > F. ijres.org Fluorine, being the most electronegative and least polarizable halogen, is the weakest halogen bond donor. nih.gov Consequently, classic C—F···O/N halogen bonds are less common and weaker than those involving heavier halogens. However, other interactions involving fluorine, such as C—F···π, have been observed to contribute to the consolidation of crystal packing in some fluorinated compounds. nih.goviucr.org

π-π Stacking: The presence of aromatic rings in this compound and its derivatives makes π-π stacking a key interaction in their crystal structures. These interactions can occur in face-to-face or offset arrangements and contribute significantly to the cohesive energy of the crystal. researchgate.net In the crystal structure of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione, for example, offset face-to-face π–π stacking interactions link molecular dimers into layers. nih.gov The geometric parameters of these interactions, such as the distance between the centroids of the aromatic rings, can be precisely determined from crystallographic data. researchgate.netnih.gov

| Compound | Interaction Type | Description |

|---|---|---|

| 1-(p-fluorophenyl)-2-(p-pyridyl)ethanol benthamopenarchives.combenthamopen.com | Hydrogen Bonding (O-H···N) | Intermolecular hydrogen bond between the hydroxyl oxygen and the pyridine nitrogen of an adjacent molecule. |

| 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol nih.gov | Hydrogen Bonding (O-H···N) | Molecules are linked into chains via intermolecular hydrogen bonds. |

| (E)-1-[2,2-dibromo-1-(2-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene iucr.org | C—F···π Interactions | These interactions help consolidate the overall crystal packing. |

| 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione nih.gov | π-π Stacking | Offset face-to-face stacking between benzene (B151609) rings with intercentroid distances of ~3.9 Å. |

Investigations into Polymorphism and Isostructurality Phenomena

Polymorphism is the capacity of a solid material to exist in more than one crystal form or structure. researchgate.net These different forms, known as polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to variations in physical properties such as melting point, solubility, and stability. The energy differences between polymorphs are often small, typically less than 1 kcal mol⁻¹. researchgate.net The choice of solvent and crystallization conditions can significantly influence which polymorph is formed. matec-conferences.org A study of 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT) DMSO solvates revealed two polymorphic forms, one triclinic and one monoclinic. researchgate.net While the molecular geometries were very similar, the packing arrangements differed, leading to the monoclinic form being thermodynamically more stable. researchgate.net Such studies highlight the subtle energetic balance that dictates the formation of different crystalline phases.

Isostructurality , or being isostructural, refers to the phenomenon where different chemical compounds crystallize with the same or very similar crystal structures. This often occurs when molecules have similar sizes and shapes and can engage in analogous intermolecular interactions. In the context of this compound derivatives, one could anticipate the possibility of isostructural series by, for example, substituting the fluorine atoms with chlorine or bromine, provided the change in size does not disrupt the established packing motif.

Impact of Crystal Engineering Principles on Material Properties

Crystal engineering is the rational design and synthesis of functional solid-state structures by controlling intermolecular interactions. ub.edursc.org It utilizes the principles of molecular recognition and self-assembly to build crystal lattices with desired architectures and, consequently, desired physical and chemical properties. ub.edu

The crystallographic analyses of this compound and its derivatives provide a clear blueprint for applying crystal engineering principles. By understanding the dominant intermolecular interactions—such as the strong O-H···N hydrogen bonds in heterocyclic derivatives and the weaker but influential π-π stacking and fluorine-involved contacts—it becomes possible to strategically modify the molecular structure to tune these interactions. For instance, introducing or altering hydrogen bond acceptors can change the supramolecular synthons, leading to entirely different packing arrangements. The strategic placement of fluorine atoms can also modulate molecular association, influencing everything from protein-ligand binding to the formation of functional materials. mdpi.com The study of polymorphism is central to crystal engineering, as controlling the crystallization process to selectively produce a desired polymorph is key to ensuring consistent material performance. ub.edu Ultimately, a thorough crystallographic understanding allows for the prediction and creation of new molecular solids with optimized properties for various applications.

Catalytic Applications and Advanced Synthetic Utility of 1,2 Di 4 Fluorophenyl Ethanol Precursors and Analogs

Function as Chiral Ligands in Asymmetric Catalysis

The development of new methods for creating stereogenic centers is a fundamental goal in organic synthesis. nih.gov Asymmetric catalysis, which utilizes minute amounts of a chiral catalyst to generate large quantities of an enantioenriched product, is a highly efficient strategy for achieving this. umontreal.ca The efficacy of these catalysts often relies on the design of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

Precursors derived from 1,2-di(4-fluorophenyl)ethanol are valuable platforms for developing novel chiral ligands. The inherent chirality of the 1,2-diarylethanol backbone can be transferred to new, more complex ligand structures. For instance, the vicinal diamine or amino alcohol derivatives of these compounds can be synthesized and subsequently incorporated into ligands for transition metal catalysis. These ligands can create a well-defined chiral pocket around the metal, enabling high levels of stereocontrol in a variety of transformations.

While direct examples involving this compound are specific, the principle is well-established with analogous structures. The modular "building block" strategy, where chiral backbones are coupled with metal-chelating units, allows for the parallel synthesis and high-throughput screening of new ligand families. core.ac.uk This approach facilitates the rapid optimization of reaction conditions and ligand structure to achieve maximum enantioselectivity. For example, novel chiral metal-chelating ligands featuring a silanol (B1196071) coordinating group have been developed for enantioselective copper-catalyzed N-H insertion reactions, affording unnatural amino acid derivatives with high selectivity. chemrxiv.org

Table 1: Representative Asymmetric Reactions Using Chiral Ligands

| Reaction Type | Chiral Ligand Type | Metal Catalyst | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Hydrogenation | Chiral Diphosphines | Rhodium, Ruthenium | >95% |

| C-H Insertion | Silanol-based Aminoamides | Copper | High selectivity reported chemrxiv.org |

| Michael Addition | Peptide-based Catalysts | - | Moderate to high |

Utilization as Chiral Intermediates in the Convergent Synthesis of Complex Organic Molecules

The defined stereochemistry of the this compound unit can be carried through a synthetic sequence, allowing for the stereocontrolled construction of a larger fragment. This fragment can then be coupled with other key intermediates to assemble the final complex molecule. This strategy is a cornerstone of total synthesis, the field dedicated to the laboratory construction of nature's molecules. nih.gov

For example, in the synthesis of certain pharmaceutical agents, a chiral fragment containing a bis(4-fluorophenyl) motif is often a key structural component. The synthesis and dopamine (B1211576) transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines have been investigated as potential therapeutic agents for cocaine abuse. nih.gov The synthesis of these complex molecules relies on the availability of optically pure precursors containing the core bis(4-fluorophenyl) structure. The use of such well-defined chiral building blocks ensures that the final product is obtained as a single enantiomer, which is often crucial for therapeutic efficacy and safety. The enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols represents another advanced strategy where stereoelements are destroyed and then regenerated with high enantioselectivity. nih.gov

Advanced Building Blocks for the Construction of Diverse Heterocyclic Systems and Novel Chemical Entities

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.comossila.com The this compound framework and its derivatives are versatile building blocks for synthesizing a wide array of these valuable structures. princetonbio.comosti.gov The functional groups of the ethanol (B145695)—the hydroxyl group and the activated aryl rings—provide handles for various chemical transformations leading to ring formation.

One prominent application is in the synthesis of N-aryl 1,2,4-triazoles. These heterocycles are found in numerous pharmaceuticals. nih.gov A catalytic, enantioselective synthesis of atropisomeric N-aryl 1,2,4-triazoles has been developed using a chiral phosphoric acid-catalyzed cyclodehydration reaction, achieving high enantiomeric ratios. nih.gov Precursors derived from fluorinated benzhydrazides, which can be accessed from derivatives of fluorophenyl-containing molecules, are key components in these syntheses.

Similarly, the 1,2,4-oxadiazole (B8745197) ring is another important heterocyclic motif in medicinal chemistry, often used as a bioisostere for amide or ester groups. researchgate.net The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be achieved through the coupling of amidoximes with carboxylic acids, followed by cyclization. researchgate.netnih.gov Derivatives of this compound can serve as precursors to the necessary carboxylic acid or amidoxime (B1450833) components, incorporating the desirable fluorinated phenyl groups into the final heterocyclic product. The development of novel synthetic methods, such as the one-pot synthesis from gem-dibromomethylarenes, has further expanded the accessibility of these compounds. nih.gov

Table 2: Examples of Heterocyclic Systems Synthesized from Aryl Building Blocks

| Heterocyclic System | Synthetic Method | Key Precursors |

|---|---|---|

| 1,2,4-Triazole | Cyclodehydration | Imidothioates, Benzhydrazides nih.gov |

| 1,2,4-Oxadiazole | Amidoxime/Carboxylic Acid Coupling | Amidoximes, Carboxylic Acids researchgate.netnih.gov |

| Thiazole | Cycloaddition | Donor-Acceptor Cyclopropanes, Mercaptoacetaldehyde mdpi.com |

The strategic use of this compound and its analogs as chiral ligands, convergent synthesis intermediates, and heterocyclic building blocks highlights their significant utility in advancing organic and medicinal chemistry.

Conclusion and Future Research Trajectories for 1,2 Di 4 Fluorophenyl Ethanol Research

Synthesis of Key Findings and Contributions to the Fields of Fluorine Chemistry and Stereoselective Synthesis

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal and materials chemistry. Fluorine's unique properties, such as high electronegativity, small size, and the ability to form strong carbon-fluorine bonds, can significantly alter the pharmacokinetic and physicochemical properties of a molecule. In the context of a hypothetical 1,2-Di(4-fluorophenyl)ethanol, the two fluorine atoms would be expected to enhance metabolic stability and lipophilicity.

The stereoselective synthesis of 1,2-diols is a well-established field, with numerous methods available for controlling the relative and absolute stereochemistry of the two hydroxyl groups. For a diarylethanol structure, key contributions would likely come from asymmetric reduction of a corresponding diketone or the asymmetric dihydroxylation of a stilbene precursor. The development of a highly efficient and stereoselective synthesis for this compound would be a valuable contribution to synthetic methodology.

Prospective Directions for Expanding Synthetic Scope and Reaction Efficiency

Future synthetic research could explore a variety of approaches to improve the synthesis of this compound and its analogs.

Catalytic Asymmetric Methods: The development of novel chiral catalysts for the asymmetric reduction of 1,2-bis(4-fluorophenyl)ethan-1,2-dione would be a primary focus. This could involve transition metal catalysts with chiral ligands or organocatalysts.

Flow Chemistry: Utilizing microreactor technology could enable safer and more efficient synthesis, particularly for reactions involving hazardous reagents or intermediates. Continuous flow processes can also facilitate rapid optimization of reaction conditions.

Biocatalysis: The use of enzymes, such as ketoreductases, could offer a highly selective and environmentally friendly route to enantiopure this compound.

A comparative table of potential synthetic methods is presented below.

| Synthetic Method | Potential Advantages | Potential Challenges |

| Asymmetric Ketone Reduction | High enantioselectivity, well-established | Catalyst cost and sensitivity |

| Asymmetric Dihydroxylation | Direct route from alkene | Availability of substituted stilbene |

| Biocatalysis | High selectivity, mild conditions | Enzyme stability and substrate scope |

| Flow Chemistry | Improved safety and efficiency | Initial setup cost and expertise |

Recommendations for Future Research Utilizing Advanced Characterization Techniques and Computational Modeling

To fully elucidate the properties and potential applications of this compound, a combination of advanced analytical techniques and computational studies would be essential.

Advanced Spectroscopic and Crystallographic Analysis: Detailed NMR (Nuclear Magnetic Resonance) studies, including 2D techniques, would be crucial for confirming the structure and stereochemistry. X-ray crystallography of single crystals would provide unambiguous proof of the three-dimensional structure and intermolecular interactions in the solid state.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict the conformational preferences, electronic properties, and spectroscopic signatures of the different stereoisomers of this compound. Molecular dynamics simulations could provide insights into its behavior in different solvent environments and its potential interactions with biological macromolecules.

The following table outlines key characterization and modeling techniques.

| Technique | Information Gained |

| 2D NMR Spectroscopy | Detailed structural connectivity and stereochemistry |

| X-ray Crystallography | Unambiguous 3D structure and packing |

| DFT Calculations | Conformational analysis, electronic properties |

| Molecular Dynamics | Solvation effects, intermolecular interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.